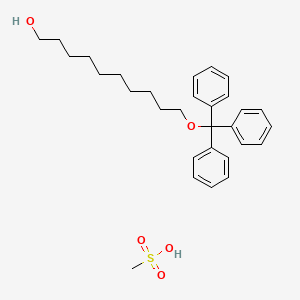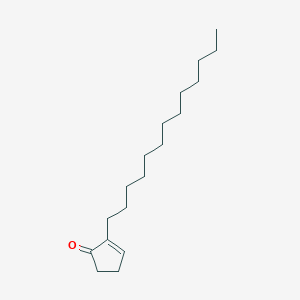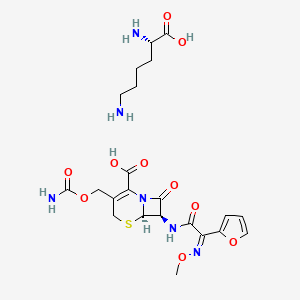
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
科学的研究の応用
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of catalysts and polymerization processes
作用機序
The mechanism of action of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
- 2-(4,5-Dihydro-1,3-oxazol-2-ylmethyl)phenol
- 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol
Uniqueness
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diol functionality allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds .
特性
CAS番号 |
63551-42-8 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
2-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H13NO3/c1-7(4-9,5-10)6-8-2-3-11-6/h9-10H,2-5H2,1H3 |
InChIキー |
YNFUKTJSEQPIBM-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)C1=NCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


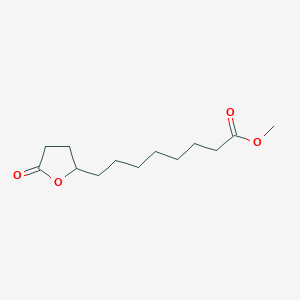
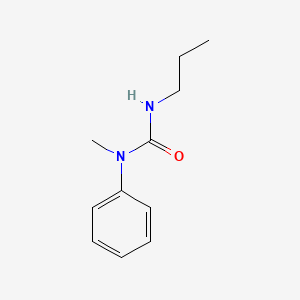
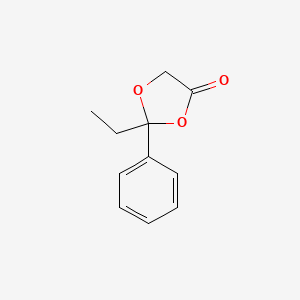
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
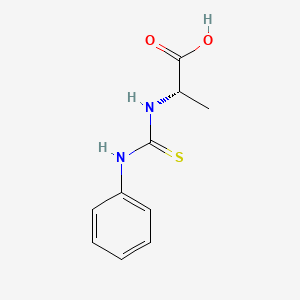
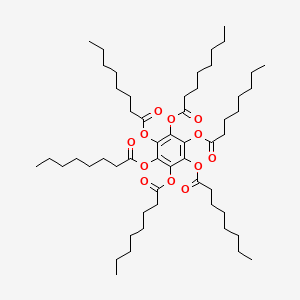
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
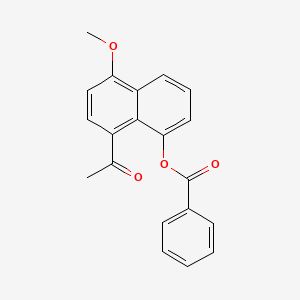
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
